(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant application is in the synthesis of new pyridine derivatives with observed variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the compound's potential as a scaffold for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitubercular and Antifungal Activity
Another area of application is in the synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives that displayed significant antitubercular and antifungal activities. This indicates the compound's usefulness in creating therapeutic agents against tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Anticancer Agents
The compound also plays a role in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. Some derivatives exhibited higher anticancer activity than standard drugs, highlighting the compound's potential in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)17-10)15(20)19-8-4-5-12(9-19)21-13-6-3-7-16-18-13/h3,6-7,12H,4-5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAULBGVEVXBOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.